REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].C(O)(C(F)(F)F)=O.[CH3:12][C:13]1[CH:18]=[C:17]([CH3:19])[CH:16]=[CH:15][C:14]=1[B:20]([OH:22])[OH:21]>>[CH3:12][C:13]1[CH:18]=[C:17]([CH3:19])[C:16]([N+:1]([O-:4])=[O:2])=[CH:15][C:14]=1[B:20]([OH:21])[OH:22]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=C1)C)B(O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-35 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
ice was added
|
Type
|
FILTRATION
|
Details
|
the heterogenous mixture was filtered
|
Type
|
EXTRACTION
|
Details
|
extracted with 3N NaOH (aq) (1 ml)
|
Type
|
EXTRACTION
|
Details
|
back extracted with EtOAc (3×5 ml)
|
Type
|
WASH
|
Details
|
The pooled organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C(=C1)C)[N+](=O)[O-])B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 93 mg | |
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |